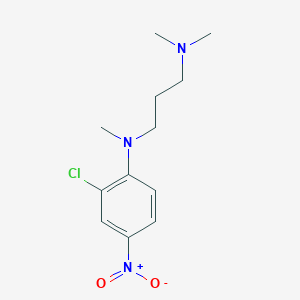![molecular formula C12H19N2OPS B12538726 N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea CAS No. 676342-93-1](/img/structure/B12538726.png)
N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea is a chemical compound with the molecular formula C12H19N2OPS This compound is known for its unique structural features, which include a dimethylphosphoryl group attached to a propyl chain, and a phenylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea typically involves the reaction of a dimethylphosphoryl-containing precursor with a phenylthiourea derivative. The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the type of reaction and the reagents used .
Scientific Research Applications
N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can participate in phosphorylation reactions, while the thiourea moiety can form hydrogen bonds and interact with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea include other thiourea derivatives and phosphoryl-containing compounds. Examples include N-phenylthiourea and dimethylphosphorylpropylamine .
Uniqueness
What sets N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea apart is its unique combination of a dimethylphosphoryl group and a phenylthiourea moiety.
Properties
CAS No. |
676342-93-1 |
|---|---|
Molecular Formula |
C12H19N2OPS |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(3-dimethylphosphorylpropyl)-3-phenylthiourea |
InChI |
InChI=1S/C12H19N2OPS/c1-16(2,15)10-6-9-13-12(17)14-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14,17) |
InChI Key |
NEGXFCGQEKQBBY-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CCCNC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


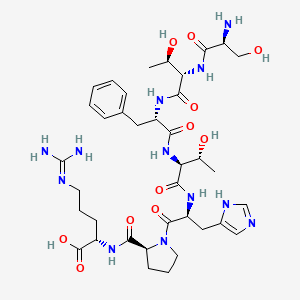
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
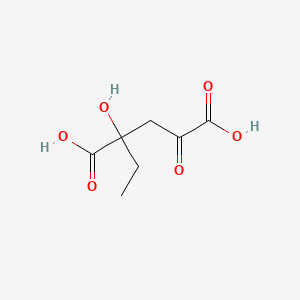
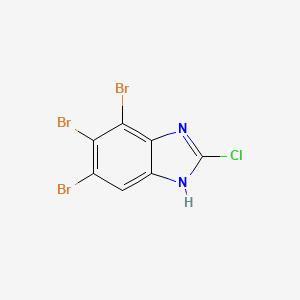
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
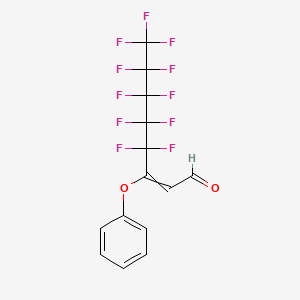
![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
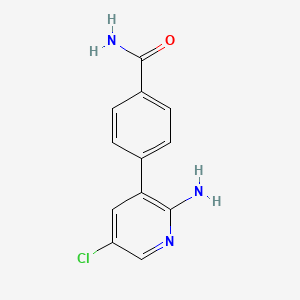
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
